molecular formula C9H16N2O3 B1394990 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid CAS No. 1236261-48-5

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid

Cat. No.: B1394990
CAS No.: 1236261-48-5
M. Wt: 200.23 g/mol
InChI Key: QOJZCFVNXFEMJV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or through the reaction of the piperazine derivative with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include:

    Optimization of Reaction Conditions: Temperature, pressure, and pH are optimized to maximize the yield.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with different alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzymes: Bind to the active site of enzymes and inhibit their activity.

    Modulate Receptors: Interact with receptors to modulate their signaling pathways.

    Alter Cellular Processes: Affect cellular processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid can be compared with other piperazine derivatives, such as:

    2-(1-Methyl-4-oxo-3-piperazinyl)-acetic acid: Similar structure but different substituents.

    2-(1-Ethyl-4-hydroxy-3-piperazinyl)-acetic acid: Contains a hydroxyl group instead of an oxo group.

    2-(1-Ethyl-4-methyl-3-piperazinyl)-propanoic acid: Different carboxylic acid moiety.

The uniqueness of this compound lies in its specific substituents and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-11-5-4-10(2)9(14)7(11)6-8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJZCFVNXFEMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
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2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 5
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 6
2-(1-Ethyl-4-methyl-3-oxopiperazin-2-yl)acetic acid

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